Plk1/brd4-IN-2 vs. Parent Scaffold (BI-2536): A Shift in Target Selectivity Profile
Plk1/brd4-IN-2 is a direct analog of the dual inhibitor BI-2536, but with a significant shift in target engagement balance. While BI-2536 exhibits a strong bias towards PLK1 (IC50 = 0.83 nM) over BRD4 (IC50 = 25 nM), Plk1/brd4-IN-2 shows a more balanced, equipotent profile for both targets [REFS-1, REFS-2]. This demonstrates that Plk1/brd4-IN-2 is not a simple substitute but a compound with a deliberately altered polypharmacology.
| Evidence Dimension | Biochemical inhibitory potency (IC50) |
|---|---|
| Target Compound Data | PLK1 IC50 = 40 nM; BRD4-BD1 IC50 = 28 nM [1] |
| Comparator Or Baseline | BI-2536: PLK1 IC50 = 0.83 nM; BRD4-BD1 IC50 = 25 nM [REFS-2, REFS-3] |
| Quantified Difference | Plk1/brd4-IN-2 is ~48x less potent against PLK1 and equipotent against BRD4 compared to BI-2536. |
| Conditions | BRD4-BD1 IC50 measured via AlphaScreen assay; PLK1 IC50 measured via Adapta assay format (ThermoFisher Scientific) [REFS-1, REFS-4]. |
Why This Matters
This difference is critical for studies aiming to investigate the functional consequences of balanced versus PLK1-biased dual inhibition.
- [1] Liu, S., et al. Structure-guided design and development of potent and selective dual BRD4/PLK1 inhibitors. J Med Chem. 2018; 61(17): 7785–7795. doi: 10.1021/acs.jmedchem.8b00765. View Source
